molecular formula C18H12N2OS2 B2813584 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide CAS No. 622344-85-8

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide

Cat. No. B2813584
CAS RN: 622344-85-8
M. Wt: 336.43
InChI Key: VQTKNHGMSLAVJP-UHFFFAOYSA-N
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Description

The compound “5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide” belongs to the class of organic compounds known as benzothiazoles . These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom) .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazoles have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . New ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary greatly depending on the specific derivative. For example, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a molecular weight of 345.445 and a linear formula of C16H15N3O2S2 .

Scientific Research Applications

Synthesis and Biological Activities

5-(1,3-Benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide and its derivatives have been explored in various synthetic and biological studies due to their structural uniqueness and potential bioactive properties. While direct studies on this exact compound are scarce, research on similar benzothiazole derivatives provides insights into their potential applications and characteristics in scientific research.

  • Synthesis and Antimicrobial Activity : Derivatives of benzothiazole, including those similar to this compound, have been synthesized and evaluated for their antimicrobial properties. For instance, novel benzothiazole derivatives have shown significant antimicrobial effects against a range of bacterial and fungal species, highlighting the potential of such compounds in developing new antimicrobial agents (Padalkar & Gupta, 2016).

  • Anticancer and Antitumor Activities : Some benzothiazole derivatives have demonstrated promising anticancer and antitumor activities. For example, a study on thiazole derivatives highlighted their ability to inhibit the growth of human tumor cells, suggesting the therapeutic potential of benzothiazole compounds in cancer treatment (Ostapiuk et al., 2017).

  • Photo-Physical Characteristics : The photophysical properties of benzothiazole derivatives have been studied, with findings indicating that these compounds exhibit excited state intra-molecular proton transfer (ESIPT) leading to unique absorption and emission characteristics. This makes them interesting for applications in fluorescent materials and optical sensors (Padalkar et al., 2011).

Safety and Hazards

The safety and hazards of benzothiazole compounds can vary greatly depending on the specific derivative. For example, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been actively studied as fundamental building blocks for the application in multifunctional molecular materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(19-12-6-2-1-3-7-12)15-10-11-16(22-15)18-20-13-8-4-5-9-14(13)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTKNHGMSLAVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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